1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidine-4-carbonitrile
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Overview
Description
1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidine-4-carbonitrile is a fluorinated organic compound characterized by its trifluoromethyl group and hydroxyl group attached to a piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carbonitrile typically involves the reaction of piperidine-4-carbonitrile with 3,3,3-trifluoro-2-hydroxypropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the piperidine ring, followed by the introduction of the trifluoromethyl group and the hydroxyl group. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines are used, often with the presence of a base.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid
Reduction: Piperidine-4-amine
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidine-4-carbonitrile is similar to other fluorinated piperidine derivatives, such as 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-3-carbonitrile and 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylic acid. its unique combination of trifluoromethyl and hydroxyl groups gives it distinct chemical and physical properties, making it more suitable for certain applications.
Comparison with Similar Compounds
1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-3-carbonitrile
1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylic acid
1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-ol
Properties
IUPAC Name |
1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c10-9(11,12)8(15)6-14-3-1-7(5-13)2-4-14/h7-8,15H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZITXDGRQVNMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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